molecular formula C20H24BrN B1449396 2-Bromo-9-octyl-9H-carbazole CAS No. 1356465-23-0

2-Bromo-9-octyl-9H-carbazole

Cat. No. B1449396
CAS RN: 1356465-23-0
M. Wt: 358.3 g/mol
InChI Key: QLOUQHQDDYJWRM-UHFFFAOYSA-N
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Description

“2-Bromo-9-octyl-9H-carbazole” is a derivative of 9H-carbazole. It has a molecular formula of C20H24BrN . This compound is a mono-brominated derivative of 9H-carbazole at the 2-position . It has been used for further synthesis of semiconducting small molecules and polymers in applications such as OLEDs, dye-sensitized solar cells, polymer, and perovskite solar cells .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For instance, Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .


Molecular Structure Analysis

The molecular structure of “2-Bromo-9-octyl-9H-carbazole” consists of a bromo and amine functional group at the 2-position of the 9H-carbazole . The average mass of the molecule is 358.315 Da and the monoisotopic mass is 357.109192 Da .


Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2-Bromo-9-n-octyl-9H-carbazole: is utilized in the synthesis of semiconducting small molecules and polymers for OLED applications . Its bromo and amine functional groups make it a suitable candidate for electropolymerization, leading to materials with high charge carrier mobility and excellent optoelectronic properties.

Photovoltaic Devices

This compound serves as a precursor for materials used in dye-sensitized solar cells, polymer solar cells, and perovskite solar cells . Its structural properties allow for efficient energy conversion, making it valuable in the field of renewable energy.

Electrochemical Transistors

Due to its high charge carrier mobility and morphological stability, 2-Bromo-9-n-octyl-9H-carbazole derivatives are potential candidates for use in nanodevices and electrochemical transistors . These applications benefit from the material’s ability to conduct electricity and maintain stability under various conditions.

Rechargeable Batteries

The compound’s derivatives exhibit properties conducive to the development of rechargeable battery materials . They can be electropolymerized to form conducting polymers that are stable and efficient for energy storage.

Corrosion Inhibition

Carbazole derivatives, including 2-Bromo-9-n-octyl-9H-carbazole , have been explored for their use in corrosion inhibition . These materials can provide protective coatings that prevent degradation of metals, extending the life of various industrial components.

Biosensors

The electropolymerization of carbazole derivatives leads to materials that can be used in biosensors . These sensors can detect biological molecules and have applications in medical diagnostics and environmental monitoring.

Electroluminescent Devices

The compound is involved in the synthesis of materials for electroluminescent devices . These devices emit light in response to an electric current and are used in a wide range of display technologies.

Field-Effect Transistors

2-Bromo-9-n-octyl-9H-carbazole: is also significant in the synthesis of materials for field-effect transistors (FETs) . FETs are an essential component in electronic devices, and materials derived from this compound can improve their performance and durability.

Mechanism of Action

Target of Action

It is known that carbazole derivatives have been used in the synthesis of semiconducting small molecules and polymers , suggesting that the compound may interact with specific targets within these systems.

Mode of Action

Carbazole derivatives are known to engage in π–π interactions , which could influence the compound’s interaction with its targets.

Biochemical Pathways

Given its use in the synthesis of semiconducting small molecules and polymers , it may be involved in pathways related to these processes.

Result of Action

Its role in the synthesis of semiconducting small molecules and polymers suggests that it may have significant effects at the molecular level.

Action Environment

It is known that carbazole derivatives can be influenced by environmental conditions .

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromo-9H-carbazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Carbazole-based compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . Therefore, the future directions of “2-Bromo-9-octyl-9H-carbazole” could be in these areas.

properties

IUPAC Name

2-bromo-9-octylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-13-12-16(21)15-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOUQHQDDYJWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356465-23-0
Record name 2-Bromo-9-n-octyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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